

Technical Support Center: pTH (73-84) ELISA Kits

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: pTH (73-84) (human)

Cat. No.: B3259678

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers using pth (73-84) ELISA kits.

Troubleshooting Guide: Low Signal

A common issue encountered during ELISA is a weak or absent signal. This guide provides a systematic approach to identifying and resolving the root causes of low signal in your pTH (73-84) ELISA experiments.

Question: My ELISA plate shows uniformly low or no signal, even in the high concentration standards. What are the possible causes and solutions?

Answer:

This issue, characterized by very low optical density (OD) readings across the entire plate, suggests a systemic problem with the assay setup or reagents. Below is a table outlining potential causes and recommended actions.

| Possible Cause | Recommended Solution |
|---|---|
| Reagent Preparation or Handling | |
| Incorrect reagent preparation | Double-check all calculations and dilution steps for standards, antibodies, and other reagents. Ensure that concentrated reagents were brought to room temperature and mixed gently but thoroughly before dilution. [1] [2] [3] Re-prepare fresh reagents if there is any doubt. |
| Reagents added in the wrong order | Review the kit protocol to confirm the correct order of reagent addition. Rerunning the assay with careful adherence to the protocol is necessary. |
| Expired or improperly stored reagents | Verify the expiration dates on all kit components. [2] [4] Ensure that all reagents have been stored at the recommended temperatures (typically 2-8°C). [5] [6] [7] Do not use reagents from different kit lots together. [8] [9] |
| Inactive enzyme conjugate (e.g., HRP) | Protect the enzyme conjugate from light. [7] [8] Avoid using buffers containing inhibitors like sodium azide, which can inactivate horseradish peroxidase (HRP). [4] |
| Substrate solution is not working | The substrate solution should be colorless before use. If it has changed color, it may be contaminated or degraded and should be replaced. [2] [4] |
| Procedural Errors | |
| Insufficient incubation times or incorrect temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. [4] [10] Ensure the plate is brought to room temperature before adding reagents if required. [11] |
| Inadequate washing | Insufficient washing can lead to high background, but overly aggressive washing can |

| | |
|---------------------------------|---|
| | elute the antibody or antigen from the wells.[2] [10] Ensure the correct volume of wash buffer is used and that wells are not left to dry out for extended periods between steps.[2] |
| Plate wells dried out | Cover the plate with a sealer during incubation steps to prevent evaporation.[4] |
| Instrument or Equipment Issues | |
| Incorrect plate reader settings | Confirm that the correct wavelength is being used for reading the plate (e.g., 450 nm for TMB substrate with a stop solution).[2][4] If a reference wavelength is used, ensure it is also set correctly.[6] |

Frequently Asked Questions (FAQs)

Q1: What is the principle of a pTH (73-84) sandwich ELISA?

A sandwich ELISA for pTH (73-84) is a quantitative immunoassay. The wells of a microplate are pre-coated with a capture antibody specific for a particular epitope on the pTH molecule (e.g., pTH 39-84). When the sample is added, the pTH (including the 73-84 fragment) is captured by this antibody. A second, enzyme-conjugated detection antibody that recognizes a different epitope (e.g., pTH 73-84) is then added.[7] This forms a "sandwich" of capture antibody-pTH-detection antibody. After adding a substrate, the enzyme catalyzes a color change that is proportional to the amount of pTH (73-84) present in the sample.[12]

Q2: Can I use serum samples with this type of ELISA?

It is generally recommended to use EDTA plasma for PTH assays, as PTH has been reported to be more stable in EDTA plasma than in serum.[5][9] If using serum, samples should be clotted for two hours at room temperature or overnight at 4°C before centrifugation.[1][11] Always handle samples promptly and avoid repeated freeze-thaw cycles.[1][6][11]

Q3: My standard curve is poor, showing low R² values. How can I improve it?

A poor standard curve can be caused by several factors:

- **Pipetting Errors:** Ensure accurate and consistent pipetting, especially when preparing the serial dilutions for the standard curve. Use calibrated pipettes and change tips for each dilution.[\[1\]](#)[\[10\]](#)
- **Improper Standard Reconstitution:** Reconstitute the lyophilized standard exactly as described in the protocol. Allow it to dissolve completely and mix gently to avoid foaming.[\[1\]](#)[\[8\]](#)
- **Cross-Contamination:** Avoid splashing between wells. Use fresh pipette tips for each standard, sample, and reagent.[\[10\]](#)
- **Incorrect Curve Fit:** Use the recommended regression analysis for your data (e.g., four-parameter logistic curve fit).

Q4: What should I do if my sample concentrations are outside the detection range of the kit?

If your sample values are higher than the highest standard, you will need to dilute your samples with the provided sample diluent and re-run the assay.[\[5\]](#) Remember to multiply the final result by the dilution factor to obtain the actual concentration. If the signal is too low and falls below the detectable range, you may need to concentrate the sample, though this is less common and can introduce other issues.

Experimental Protocols

Example pTH (73-84) Sandwich ELISA Protocol

This is an example protocol and should be adapted based on the specific instructions provided with your kit.

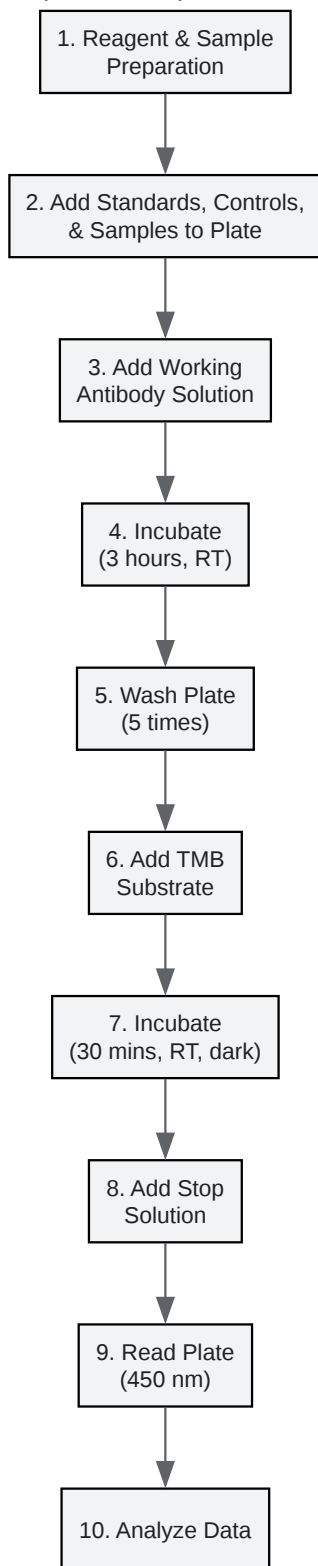
- **Reagent Preparation:**
 - Bring all reagents and samples to room temperature before use.[\[11\]](#)
 - Prepare the 1X Wash Buffer by diluting the concentrated Wash Buffer with deionized water.[\[1\]](#)
 - Reconstitute the lyophilized standards and controls as per the kit instructions.[\[8\]](#)

- Prepare the working solution of the biotinylated detection antibody and HRP-conjugated antibody if they are provided separately.[\[5\]](#)[\[8\]](#)
- Assay Procedure:
 - Determine the number of wells required for your standards, controls, and samples. It is recommended to run all in duplicate.[\[6\]](#)
 - Add 100 μ L of each standard, control, and sample to the appropriate wells of the streptavidin-coated microplate.[\[7\]](#)
 - Add 50 μ L of the working antibody solution (containing both biotinylated anti-pTH (39-84) and HRP-conjugated anti-pTH (73-84)) to each well.[\[7\]](#)
 - Cover the plate with a sealer and incubate for 3 hours at room temperature on a horizontal rotator (180-220 RPM).[\[7\]](#)[\[8\]](#)
 - Aspirate the liquid from each well and wash each well 4-5 times with 350 μ L of 1X Wash Buffer.[\[12\]](#)[\[13\]](#) After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining buffer.[\[1\]](#)
 - Add 100 μ L of TMB Substrate to each well.[\[8\]](#)
 - Incubate the plate for 30 minutes at room temperature in the dark.[\[8\]](#)
 - Add 100 μ L of Stop Solution to each well. The color will change from blue to yellow.[\[13\]](#)
 - Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Visualizations

Experimental Workflow

pTH (73-84) ELISA Experimental Workflow

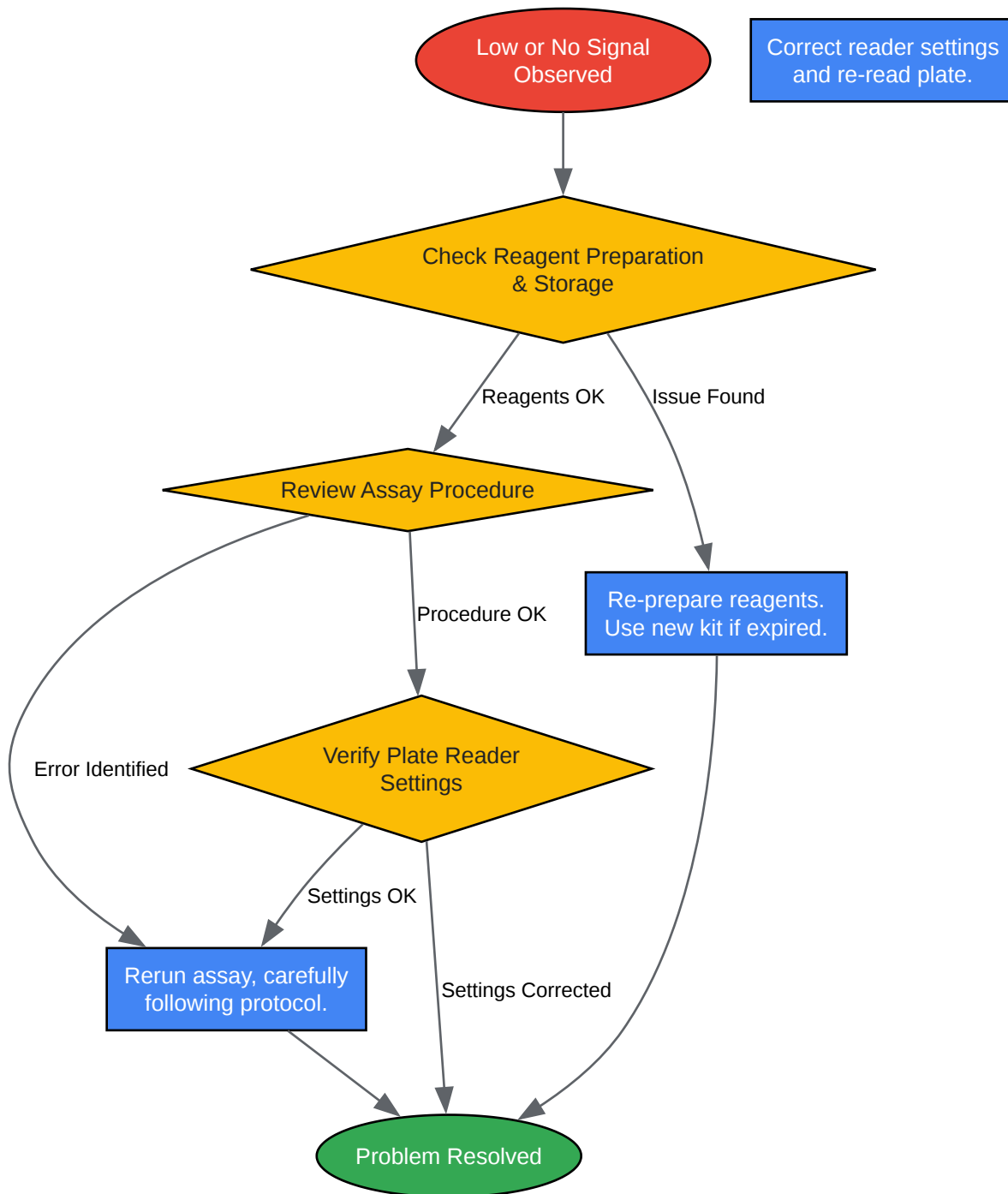


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Caption: A typical workflow for a pTH (73-84) sandwich ELISA.

Troubleshooting Logic for Low Signal

Troubleshooting Low Signal in pTH (73-84) ELISA



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Caption: A decision tree for troubleshooting low signal issues.

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- To cite this document: BenchChem. [Technical Support Center: pTH (73-84) ELISA Kits]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3259678#troubleshooting-low-signal-in-pth-73-84-elisa]

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